molecular formula C8H11NO2 B1274467 2-(3-Aminophenoxy)ethanol CAS No. 50963-77-4

2-(3-Aminophenoxy)ethanol

Cat. No. B1274467
CAS RN: 50963-77-4
M. Wt: 153.18 g/mol
InChI Key: PRMZVGDZZPRZIF-UHFFFAOYSA-N
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Description

2-(3-Aminophenoxy)ethanol is a compound that is structurally related to various aromatic amines and phenols. While the specific compound is not directly studied in the provided papers, the research on similar compounds can offer insights into its chemical behavior. Aromatic amines and phenols are often key intermediates in the synthesis of pharmaceuticals, dyes, and other industrial chemicals. They are known for their ability to participate in a variety of chemical reactions, particularly those involving their amino and hydroxyl groups .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include esterification, nitrification, hydrolysis, and reduction. For instance, the synthesis of 2-(4-aminophenyl) ethanol, a compound with a similar structure, was achieved with a total yield of 66.4% and a high purity level as determined by HPLC . Another related compound, 2-aminophenol, is involved in the degradation of aromatic compounds by bacteria, where it is cleaved to 2-aminomuconic acid semialdehyde . These studies suggest that 2-(3-Aminophenoxy)ethanol could potentially be synthesized through similar pathways, with careful optimization of reaction conditions to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of aromatic amines and phenols is characterized by the presence of an amino group attached to a phenyl ring, which can significantly influence the chemical properties of the molecule. For example, the crystal structure of a related compound, 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate, was determined by X-ray diffraction analysis, revealing a non-coplanar arrangement of the phenol and thiazole ring systems . This suggests that the molecular structure of 2-(3-Aminophenoxy)ethanol would also exhibit specific geometric arrangements that could affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Aromatic amines and phenols can undergo a variety of chemical reactions. The enzyme 2-aminophenol 1,6-dioxygenase, for example, catalyzes the oxidation of 2-aminophenol and related compounds, indicating that such molecules can participate in enzymatic ring cleavage reactions . Schiff base formation is another common reaction, as seen in the synthesis of 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol, which exhibits antibacterial activities . These reactions highlight the chemical versatility of 2-(3-Aminophenoxy)ethanol, which could also be expected to form Schiff bases and undergo oxidation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic amines and phenols are influenced by their functional groups. The presence of an amino group can lead to the formation of hydrogen bonds, as seen in the extensive intermolecular hydrogen bonding in the crystal structure of a related compound . The hydroxyl group also contributes to the molecule's ability to form hydrogen bonds and affects its solubility in water and organic solvents. The antibacterial activities of some synthesized compounds suggest that 2-(3-Aminophenoxy)ethanol may also possess biological properties worth exploring .

Scientific Research Applications

  • Organic Building Blocks

    • “2-(3-Aminophenoxy)ethanol” is considered an organic building block . In organic chemistry, building blocks are simple compounds that can be used to create more complex molecules. They can be used in a variety of reactions to synthesize new compounds with different properties.
  • Synthesis of Bioactive Natural Products

    • Phenol derivatives, such as “2-(3-Aminophenoxy)ethanol”, have high potential as building blocks for the synthesis of bioactive natural products . These natural products can have various biological activities and can be used in the development of new drugs or therapies.
  • Conducting Polymers

    • Phenol derivatives can also be used in the synthesis of conducting polymers . Conducting polymers are a type of polymers that conduct electricity, and they have a wide range of applications in electronics and materials science.
  • Plastics, Adhesives, and Coatings

    • m-Aryloxy phenols, a category that “2-(3-Aminophenoxy)ethanol” falls under, have been used in the production of plastics, adhesives, and coatings . They can improve these materials’ thermal stability and flame resistance.
  • Antioxidants, Ultraviolet Absorbers, and Flame Retardants

    • m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . These properties make them useful in various industries.
  • Potential Biological Activities

    • m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Safety And Hazards

“2-(3-Aminophenoxy)ethanol” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2-(3-aminophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMZVGDZZPRZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398144
Record name 2-(3-aminophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminophenoxy)ethanol

CAS RN

50963-77-4
Record name 2-(3-aminophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SV Chepyshev, YN Chepysheva, AB Ryabitskii… - Chemistry of …, 2008 - Springer
In vinyl nucleophilic substitution (S N vin) with the hydrochlorides or 4-toluenesulfonates of primary arylamines 1-alkyl-3-alkylaminopyrrole-2,5-diones form the corresponding 1-alkyl-3-…
Number of citations: 5 link.springer.com
R Rai, DK Chand - Journal of Chemical Sciences, 2021 - Springer
A procedure for practical synthesis of CuNPs from CuSO 4 ·5H 2 O is established, under appropriate reaction conditions, using rice (Oryza sativa) as an economic source of reducing as …
Number of citations: 5 link.springer.com
AB Shivarkar, SP Gupte… - Industrial & engineering …, 2008 - ACS Publications
An efficient tandem route for selective synthesis of β-amino alcohols from anilines, dialkyl carbonate and ethylene glycol in the presence of recyclable Na−Y zeolite has been …
Number of citations: 9 pubs.acs.org

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